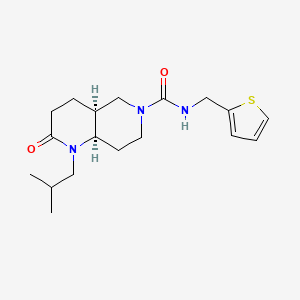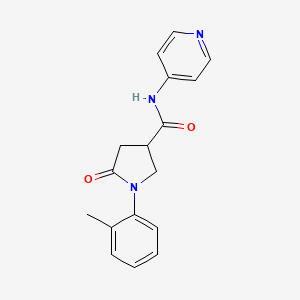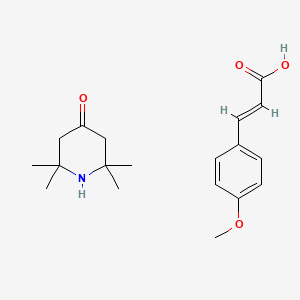![molecular formula C19H24ClN5O B5307671 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been studied for its ability to target specific enzymes and proteins in the body. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of specific enzymes and proteins. This compound has been shown to selectively target and inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its mechanism of action. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of specific protein kinases. Additionally, this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes that are involved in the inflammatory response. This compound can also modulate the immune system by inhibiting the activity of specific protein kinases that are involved in immune cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This compound can be used to selectively target and inhibit the activity of these enzymes and proteins, which can provide valuable insights into their function and role in disease. However, one limitation of using this compound is its potential toxicity. Like many small molecule inhibitors, this compound can have off-target effects and may cause toxicity in non-target cells.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide. One direction is to investigate its efficacy and safety in clinical trials for the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to explore its potential as a tool for studying specific enzymes and proteins in vitro and in vivo. Additionally, researchers can investigate the potential of this compound to be used in combination with other therapies to enhance their efficacy and reduce toxicity. Finally, future research can focus on developing new and improved synthesis methods for this compound to increase yield and purity.
Synthesemethoden
The synthesis method of 3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 4-methyl-6-(1-piperidinyl)-2-pyrimidinylamine with 2-bromoethylamine hydrobromide to form 2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethylamine. The second step involves the reaction of 2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethylamine with 3-chlorobenzoyl chloride to form this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in various diseases, including cancer, inflammation, and autoimmune disorders. Researchers have used this compound in both in vitro and in vivo studies to investigate its efficacy and safety.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O/c1-14-12-17(25-10-3-2-4-11-25)24-19(23-14)22-9-8-21-18(26)15-6-5-7-16(20)13-15/h5-7,12-13H,2-4,8-11H2,1H3,(H,21,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPBWKLEDVBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)


![2-{3-[2-(3-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}acetamide](/img/structure/B5307608.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)

![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5307647.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)
